2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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Overview
Description
2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that features both phenyl and oxadiazole groups
Preparation Methods
The synthesis of 2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring followed by the introduction of the phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The phenyl and oxadiazole groups can participate in substitution reactions, often facilitated by catalysts or under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .
Scientific Research Applications
2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenyl groups can interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
- 2-biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole
- Diethyl [ (5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-trifluoromethylphenyl) methyl]phosphonate
- Diethyl [ (5-phenyl-1,3,4-oxadiazol-2-ylamino) (2-methoxyphenyl)methyl]phosphonate .
Properties
Molecular Formula |
C26H25N3O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-3-31-22-15-10-18(16-23(22)32-4-2)17-24(30)27-21-13-11-20(12-14-21)26-29-28-25(33-26)19-8-6-5-7-9-19/h5-16H,3-4,17H2,1-2H3,(H,27,30) |
InChI Key |
ORVZISZRLHMLTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
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